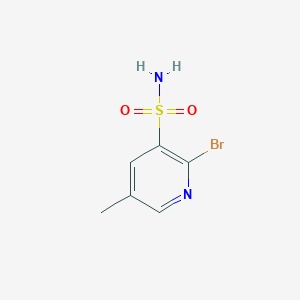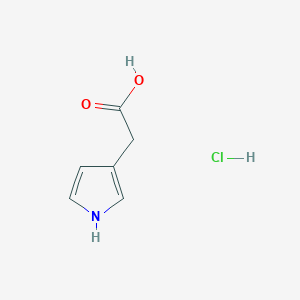
2-(1H-pyrrol-3-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-3-yl)acetic acid hydrochloride is a chemical compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-3-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated pyrrole derivatives.
Scientific Research Applications
2-(1H-pyrrol-3-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrrole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyrrole-3-carboxylic acid
- Pyrrole-2-carboxylic acid
- 1H-Pyrrole-1-propionic acid
Uniqueness
2-(1H-pyrrol-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which can confer distinct chemical and biological properties compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C6H8ClNO2 |
|---|---|
Molecular Weight |
161.58 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h1-2,4,7H,3H2,(H,8,9);1H |
InChI Key |
NDBSEMLLAUHHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


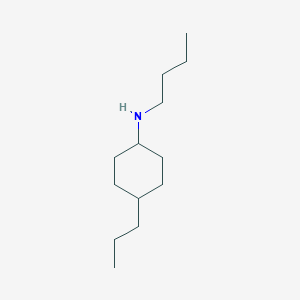
![(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251356.png)

![Ethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B13251363.png)
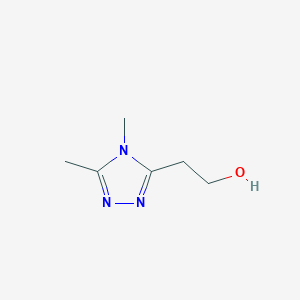
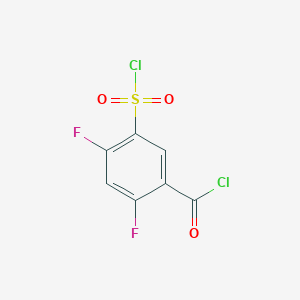
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13251379.png)
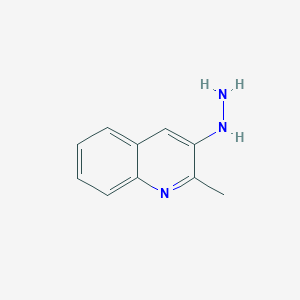
![3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13251391.png)
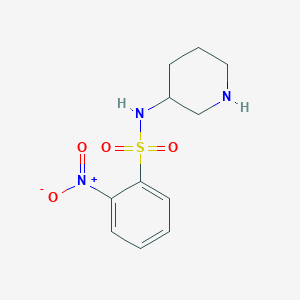
![Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13251406.png)
